

Application Notes and Protocols for GSK360A in Neonatal Rat Ventricular Myocyte Culture

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Compound of Interest

Compound Name: GSK360A

Cat. No.: B607837

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Introduction

GSK360A is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] It exhibits nanomolar inhibitory activity against PHD isoforms, with IC50 values of 10 nM for PHD1, 100 nM for PHD2, and 126 nM for PHD3.[1] By inhibiting these oxygen-sensing enzymes, **GSK360A** stabilizes the alpha subunit of the HIF-1 transcription factor (HIF-1 α). Under normoxic conditions, HIF-1 α is rapidly degraded, but its stabilization allows it to translocate to the nucleus, heterodimerize with HIF-1 β , and activate the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.[2][3]

Studies have demonstrated that **GSK360A** is capable of activating the HIF-1 α pathway in various cell types, including neonatal rat ventricular myocytes (NRVMs) and H9C2 cardiac muscle cells.[2][4] This makes **GSK360A** a valuable tool for investigating the roles of the HIF-1 α pathway in cardiac biology, including its potential therapeutic effects in the context of ischemic heart disease and cardiac remodeling. These application notes provide detailed protocols for the use of **GSK360A** in NRVM cultures to study the activation of the HIF-1 α signaling pathway.

Data Presentation

Table 1: Dose-Dependent Stabilization of HIF-1 α in NRVMs by GSK360A

GSK360A Concentration (μ M)	HIF-1 α Protein Level (Relative to Vehicle Control)
0 (Vehicle)	1.0
0.1	2.5 \pm 0.3
1	8.2 \pm 0.9
3	12.5 \pm 1.5
10	13.1 \pm 1.8

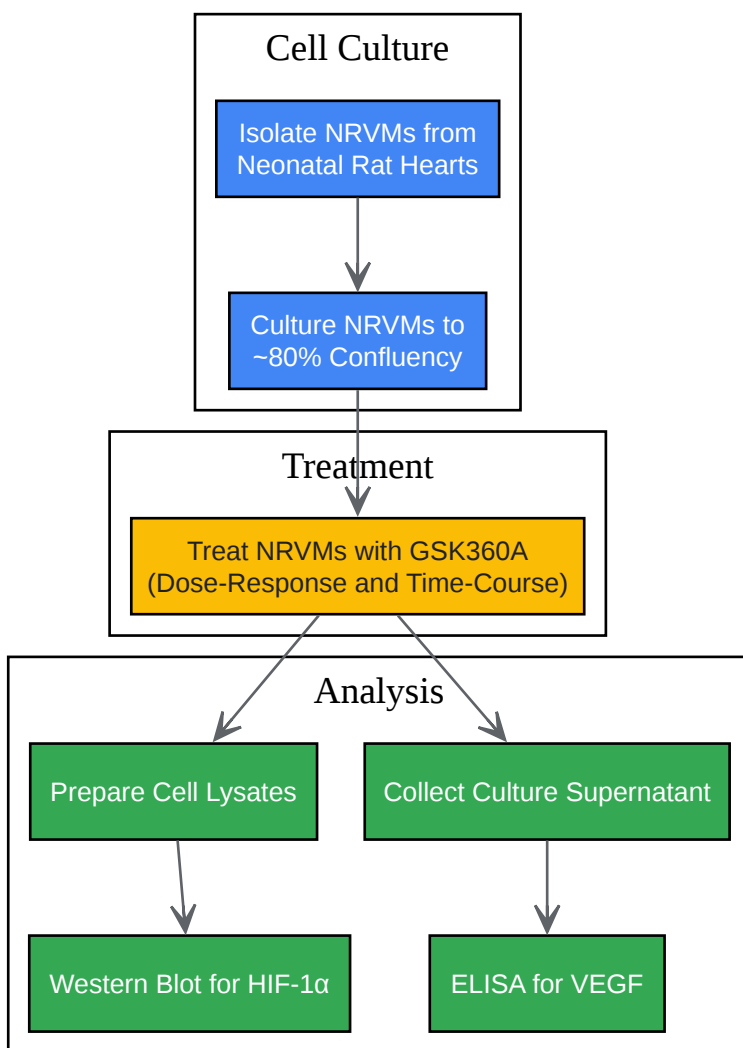
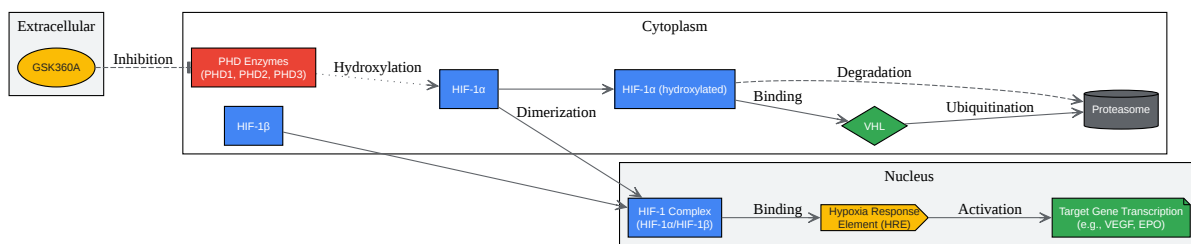
Data are presented as mean \pm standard deviation from three independent experiments. NRVMs were treated with **GSK360A** for 6 hours.

Table 2: Effect of GSK360A on the Secretion of Vascular Endothelial Growth Factor (VEGF) from NRVMs

Treatment	VEGF Concentration in Culture Supernatant (pg/mL)
Vehicle Control	150 \pm 25
GSK360A (3 μ M)	450 \pm 50

Data are presented as mean \pm standard deviation from three independent experiments. NRVMs were treated for 24 hours.

Mandatory Visualizations



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